molecular formula C4HN5 B1606427 1H-1,2,3-Triazole-4,5-dicarbonitrile CAS No. 53817-16-6

1H-1,2,3-Triazole-4,5-dicarbonitrile

Cat. No. B1606427
CAS RN: 53817-16-6
M. Wt: 119.08 g/mol
InChI Key: IVANFNGOSJTZFM-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4,5-dicarbonitrile is a chemical compound with the molecular formula C4HN5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of 1H-1,2,3-Triazole-4,5-dicarbonitrile involves several stages. In one of the stages, sodium hydride is used in toluene for a short duration, followed by the addition of Methyl 4’-(bromomethyl)biphenyl-2-carboxylate in toluene for 5 hours. The mixture is then treated with potassium hydroxide in water for 18 hours .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole-4,5-dicarbonitrile is a solid substance . It has a molecular weight of 119.09 . Its water solubility is calculated to be very soluble with a solubility of 16.8 mg/ml .

Scientific Research Applications

1. Application in Pharmaceutical Industry

  • Application Summary : 1H-1,2,3-Triazole is a component of several pharmaceuticals such as the cephalosporin antibiotic cefatrizine, tazobactam (which broadens the spectrum of certain antibiotics), and carboxyamidotriazole, a calcium channel blocker that may be useful to combat cancer .
  • Results or Outcomes : The outcomes would also depend on the specific drug and its use. For example, carboxyamidotriazole has shown promise as a potential cancer treatment .

2. Application in Antiviral Research

  • Application Summary : The replacement of nucleobases by triazole derivatives is very effective in drug discovery .

3. Application in Ionic Liquids

  • Application Summary : Triazoles have been successfully used as building blocks to create ‘fully organic’ ionic liquids featuring on both sides organic ions, i.e., 1,2,3- or 1,2,4-triazolide anions and 1,2,4-triazolium or imidazolium cations .
  • Methods of Application : This involves the synthesis of triazole-based ionic liquids and their characterization in terms of properties like glass transition temperatures, densities, viscosities, electrochemical and thermal stability, and conductivity .
  • Results or Outcomes : These ionic liquids have higher electrochemical and thermal stability, and also conductivity, than known ionic liquids .

4. Application in Anti-Zika Virus Activity

  • Application Summary : Triazole derivatives have been studied for their potential anti-Zika virus activity .
  • Methods of Application : This involves the synthesis of triazole derivatives and their testing against the Zika virus in vitro .

5. Application in Peptidic Foldamers

  • Application Summary : 1,4- and 1,5-Disubstituted triazole amino acid monomers have gained increasing interest among peptidic foldamers, as they are easily prepared via Cu- and Ru-catalyzed click reactions, with the potential for side chain variation .
  • Methods of Application : This involves the synthesis of triazole amino acid monomers and their incorporation into peptidic foldamers .

6. Application in Cancer Research

  • Application Summary : Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines with IC50 values in the nanomolar range .
  • Methods of Application : This involves the synthesis of triazole derivatives and their testing against various cancer cell lines .

7. Application in Material Science

  • Application Summary : 1H-1,2,3-Triazole-4,5-dicarbonitrile is used as a building block for more complex chemical compounds, including materials with specific properties .
  • Methods of Application : This involves the synthesis of triazole derivatives and their incorporation into materials. The specific methods would depend on the material and its intended use .

8. Application in Synthesis of Complex Chemical Compounds

  • Application Summary : 1H-1,2,3-Triazole-4,5-dicarbonitrile is used as a building block for the synthesis of more complex chemical compounds .
  • Methods of Application : This involves the synthesis of triazole derivatives and their incorporation into complex chemical compounds. The specific methods would depend on the compound and its intended use .

Safety And Hazards

1H-1,2,3-Triazole-4,5-dicarbonitrile is classified as a warning signal word. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2H-triazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HN5/c5-1-3-4(2-6)8-9-7-3/h(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVANFNGOSJTZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202093
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,3-Triazole-4,5-dicarbonitrile

CAS RN

53817-16-6
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,3-Triazole-4,5-dicarbonitrile
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Record name 1H-1,2,3-triazole-4,5-dicarbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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